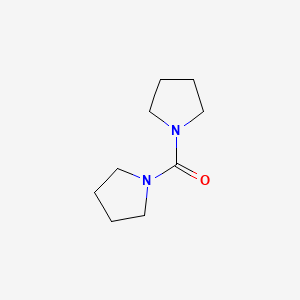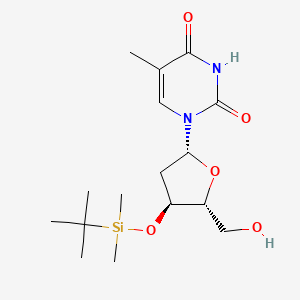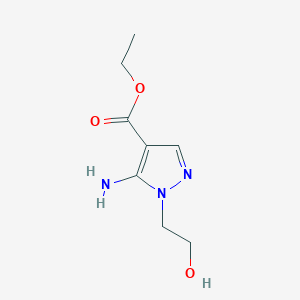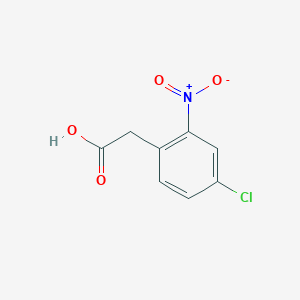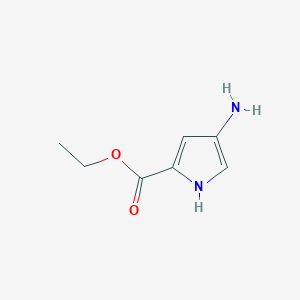
5-Chlorosalicylanilide
Vue d'ensemble
Description
5-Chlorosalicylanilide is a chemical compound with the molecular formula C13H10ClNO2 . It is a white crystalline solid .
Molecular Structure Analysis
The molecular structure of 5-Chlorosalicylanilide is represented by the formula C13H10ClNO2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
5-Chlorosalicylanilide is a white to almost white powder . It has a molecular weight of 247.68 .Applications De Recherche Scientifique
Medicine: Anticancer Properties
5-Chlorosalicylanilide has been identified as a pharmacologically active compound with a broad spectrum of biological effects. In medicine, particularly in oncology, halogenated salicylanilides like 5-Chlorosalicylanilide have been repurposed as potential anticancer agents. They exhibit mechanisms of action such as uncoupling oxidative phosphorylation and inhibiting various signaling pathways, which are crucial in cancer progression .
Agriculture: Pesticide Analysis
In the agricultural sector, 5-Chlorosalicylanilide is part of the group of compounds known as halogenated salicylanilides. These compounds have been analyzed for their presence in various products due to their pesticidal properties. The analytical methods developed for these compounds ensure that agricultural products are free from harmful levels of pesticides .
Industry: Material Safety
5-Chlorosalicylanilide is used in industrial applications, particularly in the production of various materials. It is essential to ensure the safety of these materials, and thus, 5-Chlorosalicylanilide is subject to rigorous safety regulations and handling procedures to prevent skin and eye irritation .
Environmental Science: Analytical Detection
Environmental science benefits from the analytical detection of compounds like 5-Chlorosalicylanilide. High-performance liquid chromatography methods have been established to detect and quantify the presence of halogenated salicylanilides in environmental samples, ensuring monitoring and compliance with environmental safety standards .
Material Science: Compound Characterization
In material science, 5-Chlorosalicylanilide’s physical and chemical properties, such as its melting point and purity, are characterized to determine its suitability for use in various materials and products. Its white to almost white powder or crystalline form is a key identifier in material characterization .
Analytical Chemistry: Cosmetics Analysis
Analytical chemistry utilizes 5-Chlorosalicylanilide in the analysis of cosmetic products. The compound is part of a group of restricted halogenated salicylanilides that are determined in cosmetics to ensure product safety and compliance with health regulations .
Safety and Hazards
Safety measures for handling 5-Chlorosalicylanilide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYNGVVNFRUOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037749 | |
| Record name | 5-Chlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosalicylanilide | |
CAS RN |
4638-48-6 | |
| Record name | 5-Chlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosalicylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorosalicylanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI22Q9QE3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any analytical methods available to detect and quantify 5-Chlorosalicylanilide and related compounds in complex mixtures like cosmetics?
A2: Yes, several modern analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) allows for the simultaneous determination of 5-Chlorosalicylanilide and six other halogenated salicylanilides in cosmetic products. [] This method offers good sensitivity and reproducibility. Additionally, a method combining solid-phase extraction with ultra-performance liquid chromatography and tandem mass spectrometry (SPE-UPLC-MS/MS) provides even greater sensitivity and selectivity for quantifying these compounds. []
Q2: What are the primary concerns regarding the presence of halogenated salicylanilides, including 5-Chlorosalicylanilide, in consumer products like cosmetics?
A3: While the research provided doesn't delve into specific regulations, the development of sophisticated analytical methods for detecting halogenated salicylanilides in cosmetics [, ] suggests a growing concern regarding their presence. This concern likely stems from the potential for these compounds to induce allergic contact dermatitis, as observed with 5-Chlorosalicylanilide. [] Therefore, monitoring their levels in consumer products is essential to ensure consumer safety and compliance with potential regulatory limits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






